2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric replacement of esters or amides, making it valuable in drug design .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-2-16-10-12-19(13-11-16)29-15-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)14-17/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKARMMVOPYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate phenethylamine is cyclized with an aldehyde.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions: The ethyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the isoquinolinone core.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the isoquinolinone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents), and various catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Structural and Functional Impacts
- Fluorine vs. Methoxy Substituents : The 3-fluorophenyl group in the target compound offers metabolic resistance via C-F bond stability, whereas methoxy groups (e.g., ) may enhance solubility but are prone to demethylation .
- Core Rigidity: The dihydroisoquinolinone core provides planar rigidity, favoring π-π stacking in biological targets, compared to flexible piperidine derivatives (e.g., ).
- Synthetic Challenges : Lower yields in TRPA1/TRPV1 antagonists (30–72% ) suggest steric hindrance from bulky substituents, whereas the target compound’s simpler ethyl group may improve synthetic efficiency.
Biological Activity
The compound 2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features several functional groups including an isoquinoline moiety and an oxadiazole ring, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-cancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies.
1. Anti-Cancer Activity
Studies have demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed notable cytotoxicity against pancreatic cancer (DAN-G) and breast cancer (MCF-7) cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
2. Anti-Inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties:
- Inhibition of COX Enzymes : It demonstrated selective inhibition of cyclooxygenase (COX)-II over COX-I, with an IC50 value indicative of its potency.
- In Vivo Studies : Animal models showed a significant reduction in paw edema when treated with this compound compared to control groups.
3. Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
- Mechanism : The antimicrobial action is hypothesized to be due to disruption of bacterial cell wall synthesis.
Research Findings and Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anti-cancer | Significant cytotoxicity against MCF-7 cells with IC50 = 12 μM. |
| Study B | Anti-inflammatory | Selective COX-II inhibition with IC50 = 0.52 μM; reduced edema by 64% in vivo. |
| Study C | Antimicrobial | Active against S. aureus with minimum inhibitory concentration (MIC) = 8 μg/mL. |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of COX enzymes leading to decreased prostaglandin synthesis.
- Membrane Disruption : Interaction with microbial membranes causing leakage and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
